3,4-Diaminocyclobutane-1,2-dione
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Overview
Description
3,4-Diaminocyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C4H4N2O2. It is known for its unique structure, which includes a cyclobutene ring with two amino groups and two keto groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diaminocyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of squaric acid with ammonia or amines, leading to the formation of the desired compound .
Industrial Production Methods: Industrial production of 3,4-diaminocyclobut-3-ene-1,2-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminocyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols .
Scientific Research Applications
3,4-Diaminocyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has explored its use as a potential therapeutic agent, particularly in the development of anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-diaminocyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For instance, it acts as an antagonist for the CXC chemokine receptor 2 (CXCR2), inhibiting the recruitment of inflammatory cells. This makes it a potential candidate for the treatment of inflammatory disorders .
Comparison with Similar Compounds
3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid): Known for its use in bioorganic and medicinal chemistry.
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Used in the synthesis of chiral squaramides and other derivatives.
Uniqueness: 3,4-Diaminocyclobut-3-ene-1,2-dione is unique due to its dual amino and keto functional groups, which provide versatility in chemical reactions and potential biological activities. Its ability to act as a CXCR2 antagonist further distinguishes it from similar compounds .
Properties
Molecular Formula |
C4H6N2O2 |
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Molecular Weight |
114.10 g/mol |
IUPAC Name |
3,4-diaminocyclobutane-1,2-dione |
InChI |
InChI=1S/C4H6N2O2/c5-1-2(6)4(8)3(1)7/h1-2H,5-6H2 |
InChI Key |
DSYGTZHXERYDBE-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(=O)C1=O)N)N |
Origin of Product |
United States |
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